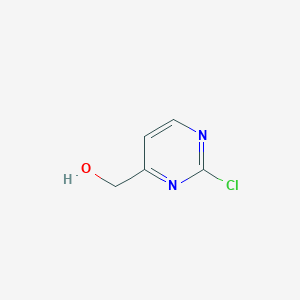

(2-Chloropyrimidin-4-yl)methanol

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are ubiquitous in nature, forming the structural core of the nucleobases uracil, thymine, and cytosine, which are the building blocks of the nucleic acids RNA and DNA. Beyond their biological roles, synthetic pyrimidine derivatives have found widespread applications, a testament to their versatile chemical properties.

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. The parent compound, pyrimidine, was later prepared in 1900 by Gabriel and Colman through the reduction of 2,4,6-trichloropyrimidine. These early investigations laid the groundwork for over a century of research that has unveiled the critical role of pyrimidines in both biological systems and synthetic applications.

In the realm of modern synthetic chemistry, the pyrimidine scaffold is highly valued for its ability to be readily functionalized, allowing for the creation of a diverse array of complex molecules. The presence of the nitrogen atoms within the ring influences its electronic properties, making it susceptible to various chemical transformations. This has led to the development of numerous synthetic methodologies aimed at constructing and modifying the pyrimidine core for applications in medicinal chemistry, materials science, and agrochemicals. The pyrimidine framework is a common feature in many approved drugs, highlighting its importance as a "privileged scaffold" in drug discovery.

Importance of Halogenated Pyrimidines in Synthetic Organic Methodologies

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic utility. Halogenated pyrimidines, particularly those bearing chlorine substituents, are key intermediates in the synthesis of a multitude of more complex molecules.

A chlorine atom attached to the pyrimidine ring acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atoms towards nucleophilic attack, and the chlorine atom provides a reactive site for displacement. The reactivity of the C-Cl bond can be modulated by the position of the chlorine atom on the ring and the presence of other substituents. For instance, a chlorine at the 2- or 4-position is generally more susceptible to nucleophilic substitution than one at the 5-position due to the electronic influence of the ring nitrogens.

The ability of halopyrimidines to undergo a variety of chemical transformations makes them invaluable synthetic intermediates. They are frequently employed in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility enables chemists to construct complex molecular frameworks with a high degree of control and efficiency. The strategic placement of a halogen on the pyrimidine ring allows for its selective replacement, providing a powerful tool for the late-stage functionalization of molecules.

Identification of (2-Chloropyrimidin-4-yl)methanol as a Key Research Target

This compound has been identified as a key research target due to its bifunctional nature. It possesses two key reactive sites: a labile chlorine atom at the 2-position of the pyrimidine ring and a primary alcohol (hydroxymethyl group) at the 4-position. This combination allows for a diverse range of sequential or orthogonal chemical modifications. The chlorine atom can be readily displaced by a variety of nucleophiles, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions. This dual reactivity makes this compound a highly versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry where the pyrimidine scaffold is a common motif in kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 34953-87-2 |

| Appearance | Solid |

| IUPAC Name | This compound |

| InChI Key | POXLTMBMLWQOQG-UHFFFAOYSA-N |

Synthesis of this compound

A plausible and efficient method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. This starting material is commercially available.

A common and effective reagent for this type of transformation is a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) (BH₃-THF). The reaction proceeds via the selective reduction of the carboxylic acid functional group to the primary alcohol, leaving the chloro-substituted pyrimidine ring intact.

Reaction Scheme:

This method is favored for its mild reaction conditions and high chemoselectivity, which are crucial when dealing with multifunctional molecules.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

Reactivity of the C-Cl Bond

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, where the pyrimidine core is often decorated with various functional groups to optimize biological activity. For example, the reaction with an amine can lead to the formation of a 2-aminopyrimidine (B69317) derivative, a common structural motif in kinase inhibitors.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position offers another avenue for chemical modification. It can be:

Oxidized to form 2-chloropyrimidine-4-carbaldehyde (B1592138) or 2-chloropyrimidine-4-carboxylic acid, providing access to a different set of functionalities.

Esterified with carboxylic acids or their derivatives to form esters.

Etherified to introduce a variety of alkyl or aryl groups.

Converted to a leaving group (e.g., a tosylate or mesylate) to facilitate subsequent nucleophilic substitution at the methylene (B1212753) carbon.

This dual reactivity allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced sequentially at the 2- and 4-positions of the pyrimidine ring.

This compound in the Synthesis of Biologically Active Molecules

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a key component of numerous kinase inhibitors, which are a class of targeted cancer therapeutics. The ability to introduce diverse substituents at the 2-position via nucleophilic substitution of the chlorine atom, coupled with the potential for modification at the 4-position, allows for the systematic exploration of the structure-activity relationships (SAR) of potential drug candidates.

For instance, the chlorine can be displaced by a pharmacologically relevant amine-containing fragment, while the hydroxymethyl group can be used as a handle to attach the molecule to a solid support for combinatorial library synthesis or to introduce solubilizing groups.

Rationale for Focused Investigation on this compound

This compound emerges as a compound of particular interest due to its unique combination of reactive sites. The presence of a chlorine atom at the 2-position and a hydroxymethyl group at the 4-position of the pyrimidine ring provides orthogonal handles for selective functionalization. The chlorine atom is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. Simultaneously, the hydroxymethyl group offers a site for esterification, etherification, oxidation, or conversion to other functional groups, further expanding the synthetic possibilities. This dual functionality makes this compound a highly versatile and valuable building block for the construction of complex molecular architectures.

Positioning within the Broader Field of Pyrimidine-Based Research

Within the expansive landscape of pyrimidine chemistry, this compound occupies a strategic position as a key intermediate. Its utility lies in its ability to serve as a scaffold for the synthesis of 2,4-disubstituted pyrimidines, a class of compounds that has demonstrated significant potential in drug discovery and materials science. The selective reactivity of its functional groups allows for a modular and convergent approach to the synthesis of diverse libraries of compounds for screening and optimization. This targeted approach, starting from a pre-functionalized and versatile core like this compound, is often more efficient than linear synthetic strategies that build the pyrimidine ring from acyclic precursors with the desired substituents already in place.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloropyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLTMBMLWQOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34953-87-2 | |

| Record name | (2-chloropyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 2 Chloropyrimidin 4 Yl Methanol

The efficient synthesis of (2-Chloropyrimidin-4-yl)methanol is crucial for its widespread application. While various methods for the synthesis of substituted pyrimidines exist, a common and practical approach to this specific compound involves the selective functionalization of a readily available starting material like 2,4-dichloropyrimidine (B19661).

A plausible synthetic route involves the selective reduction of the formyl group of 2-chloro-4-formylpyrimidine or the selective reaction at the C4 position of 2,4-dichloropyrimidine followed by subsequent transformations. For instance, a selective nucleophilic substitution at the more reactive C4 position of 2,4-dichloropyrimidine with a suitable oxygen nucleophile, followed by conversion to the hydroxymethyl group, represents a viable strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 34953-87-2 |

| Appearance | Solid |

| IUPAC Name | This compound |

| InChI Key | POXLTMBMLWQOQG-UHFFFAOYSA-N |

Chemical Reactivity and Derivatization of 2 Chloropyrimidin 4 Yl Methanol

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms activates the chloro-substituent towards displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in building molecular complexity.

Amination Reactions and Formation of (2-Aminopyrimidin-4-yl)methanol Derivatives

The displacement of the C-2 chlorine by nitrogen nucleophiles is a widely employed transformation. This amination reaction provides access to a broad class of (2-Aminopyrimidin-4-yl)methanol derivatives. The reaction typically proceeds by treating (2-Chloropyrimidin-4-yl)methanol with a primary or secondary amine. These reactions can be performed under various conditions, sometimes requiring heat or catalysis. For instance, the amination of related chloropyrimidines has been successfully achieved using potassium fluoride (B91410) in water, offering a more environmentally friendly alternative to traditional methods that might require transition-metal catalysts. researchgate.net

The general mechanism for this substitution involves the nucleophilic attack of the amine on the electron-deficient C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion. youtube.com The reactivity and conditions can be influenced by the nature of the amine and any other substituents on the pyrimidine ring.

Etherification and Thioetherification at the C-2 Position

Oxygen and sulfur nucleophiles can also effectively displace the chlorine atom at the C-2 position, leading to the formation of ethers and thioethers, respectively. Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) yield 2-alkoxy- or 2-aryloxypyrimidine derivatives. Similarly, treatment with thiolates (RS⁻) or thiophenoxides (ArS⁻) affords the corresponding 2-alkylthio- or 2-arylthiopyrimidine compounds.

Studies on analogous substrates, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated that nucleophilic substitution with sodium phenoxide and sodium thiophenoxide proceeds as expected to give the corresponding ether and thioether products. rsc.org The reactivity of thiols and thiolates as potent nucleophiles in SNAr reactions is well-established. chemrxiv.orgyoutube.com In systems like 2-MeSO₂-4-chloropyrimidine, substitution with alkoxides has been shown to occur selectively at the C-2 position, a phenomenon explained by the formation of a hydrogen-bonded complex that directs the nucleophile to the C-2 site. wuxiapptec.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and the C-2 chloro substituent of this compound serves as an effective handle for such transformations.

The Suzuki-Miyaura coupling involves the reaction of the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used to introduce aryl or heteroaryl substituents at the C-2 position. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.comnih.govmdpi.com For dichloropyrimidines, studies have shown that coupling often occurs with a preference for the C-4 position over the C-2 position, though this regioselectivity can be controlled by the choice of ligands and reaction conditions. mdpi.comstackexchange.com

The Sonogashira coupling reaction enables the formation of a C-C bond between the C-2 position and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of a base. libretexts.orgorganic-chemistry.org This method provides a direct route to 2-alkynylpyrimidine derivatives, which are themselves versatile intermediates for further chemical transformations.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the C-4 position offers a second site for derivatization, behaving as a typical primary alcohol. It can undergo oxidation, esterification, and etherification, allowing for the introduction of a different set of functionalities.

Oxidation Reactions to Carboxyl or Carbonyl Functions

The primary alcohol of the hydroxymethyl group can be oxidized to afford either the corresponding aldehyde (2-chloro-4-formylpyrimidine) or the carboxylic acid (2-chloropyrimidine-4-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the outcome of the reaction.

Mild oxidizing agents can selectively convert the alcohol to the aldehyde. For more complete oxidation to the carboxylic acid, stronger oxidizing agents are required. For example, a related reaction shows the oxidation of 2-chloro-4-methylpyrimidine (B15830) to 2-chloropyrimidine-4-carboxylic acid using an oxidant like selenium dioxide. guidechem.com The resulting 2-chloropyrimidine-4-carboxylic acid is a valuable intermediate in its own right, used in the synthesis of various pharmaceutical agents. chemicalbook.comchemicalbook.com A variety of modern, metal-free oxidation methods are also available for converting primary alcohols to carboxylic acids. organic-chemistry.org

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by removing the water formed during the reaction or by using one of the reactants in excess. masterorganicchemistry.com

Furthermore, etherification of the hydroxymethyl group can be achieved by reacting it with alkyl halides under basic conditions (Williamson ether synthesis) or through other catalytic methods. researchgate.net These reactions attach an alkoxy group to the methylene (B1212753) unit, further expanding the range of accessible derivatives from this compound.

Halogenation of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of this compound is amenable to halogenation, a key transformation that introduces a more reactive leaving group for subsequent nucleophilic substitutions. The most common method for this conversion is the reaction with thionyl chloride (SOCl₂), which effectively replaces the hydroxyl group with a chlorine atom to yield 2-chloro-4-(chloromethyl)pyrimidine (B1592385).

One documented procedure involves treating this compound with thionyl chloride in a solvent such as dichloromethane (B109758) at room temperature. chemicalbook.com This reaction proceeds smoothly, providing the desired 2-chloro-4-(chloromethyl)pyrimidine in good yield (74%). chemicalbook.com The product is a key intermediate for introducing various functionalities onto the pyrimidine ring system by reacting it with nucleophiles like phenols. chemicalbook.com

Table 1: Halogenation of this compound

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

Electrophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring is generally considered electron-deficient, which makes it less susceptible to classical electrophilic aromatic substitution (EAS) reactions compared to benzene. masterorganicchemistry.com The presence of two ring nitrogen atoms deactivates the ring towards electrophilic attack. Furthermore, the existing chloro- and hydroxymethyl substituents on this compound also influence the feasibility and regioselectivity of such reactions.

Nitration and Sulfonation Studies

Direct nitration and sulfonation of this compound are not well-documented in the literature, likely due to the deactivated nature of the pyrimidine ring. Electrophilic nitration of pyrimidines typically requires harsh conditions and often results in low yields. masterorganicchemistry.compharmdguru.com For instance, the nitration of 2,4-diamino-6-chloropyrimidine has been studied, indicating that substitution is possible on the pyrimidine ring itself, but the presence of strong activating groups (amino groups) is crucial. acs.org In the case of this compound, the chloro group is deactivating, and the hydroxymethyl group is only weakly activating, making electrophilic attack on the ring challenging.

Similarly, sulfonation of pyrimidines is a difficult transformation. It often requires strong reagents like oleum (B3057394) (fuming sulfuric acid). pharmdguru.com The sulfation of small molecules can be achieved using various sulfur trioxide complexes, such as SO₃-pyridine or SO₃-trimethylamine, which are used to introduce sulfate (B86663) esters onto hydroxyl groups rather than sulfonating the aromatic ring directly. nih.govnih.gov Given the reactivity of the hydroxymethyl group, such reagents would likely lead to O-sulfation rather than C-sulfonation on the pyrimidine nucleus.

Halogenation of the Pyrimidine Nucleus

Electrophilic halogenation of the pyrimidine ring is also challenging due to its electron-deficient character. The C-5 position is the most likely site for electrophilic attack, as it is the most electron-rich position in the pyrimidine ring. However, direct halogenation often requires forcing conditions or specific catalysts.

Studies on related pyrimidines show that halogenation can be achieved. For example, 5-bromo-2-chloropyrimidine (B32469) is synthesized from 2-hydroxypyrimidine (B189755) by first brominating with hydrobromic acid and hydrogen peroxide, followed by chlorination of the resulting 5-bromo-2-hydroxypyrimidine (B17364) with phosphorus oxychloride. google.compharmaffiliates.com This suggests that direct bromination of the C-5 position is feasible. Another approach involves the reaction of pyrimidine and purine (B94841) nucleosides with m-chloroperbenzoic acid (MCPBA) in a dipolar aprotic solvent containing HCl to yield 5-chloro derivatives. osti.gov Computational studies on the chlorination of pyrimidine bases indicate that the C-5 position is a reactive site for electrophilic attack by Cl⁺. nih.govresearchgate.net

While specific studies on the direct ring halogenation of this compound are scarce, the available literature on similar compounds suggests that if the reaction were to occur, it would most likely take place at the C-5 position.

Ring Transformations and Rearrangement Reactions

The pyrimidine core can undergo various transformations, leading to the formation of fused heterocyclic systems or rearranged isomeric structures.

Pyrimidine Ring Annulation Reactions

This compound and its derivatives are valuable precursors for the synthesis of fused pyrimidine systems. The reactive chloro group at the C-2 position and the functionalized side chain at C-4 provide handles for building additional rings. For example, 4-chloro-pyrimidine derivatives can react with various nucleophiles like hydrazine (B178648) hydrate, aroylhydrazines, or thiourea (B124793) to construct fused ring systems such as triazolopyrimidines or pyrazolo[3,4-d]pyrimidines. nih.gov These reactions typically involve nucleophilic substitution at the C-4 position followed by intramolecular cyclization. The synthesis of various fused pyrimidines, including pyrido[2,3-d]pyrimidines and pyramido[4,5-d]pyrimidines, often starts from appropriately substituted pyrimidine precursors. jchr.orgresearchgate.net

Reversible and Irreversible Rearrangements

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.org This reaction typically involves the isomerization of N-alkylated or N-arylated iminopyrimidines, where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgnih.gov The process usually proceeds through a ring-opening/ring-closure sequence. wikipedia.org For instance, certain 1-alkyl-2-iminopyrimidines undergo this type of rearrangement. wikipedia.org While a direct Dimroth rearrangement of this compound itself is not described, derivatives where the C-2 chloro group is replaced by an amino or substituted amino group could potentially undergo such transformations. The rearrangement of fused 1,2,4-triazolo[4,3-c]pyrimidines into the more stable 1,2,4-triazolo[1,5-c]pyrimidine isomers is a well-documented example of a Dimroth-type rearrangement. benthamdirect.com

Other types of rearrangements, such as those observed in substituted pyrimidin-4-ones under Vilsmeier-Haack conditions, lead to significant structural changes. epa.govscispace.com Additionally, the Boekelheide rearrangement of pyrimidine N-oxides can be used to introduce a hydroxymethyl group, which is relevant to the synthesis of derivatives of the title compound. thieme-connect.com

Spectroscopic Characterization and Structural Elucidation of 2 Chloropyrimidin 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For (2-Chloropyrimidin-4-yl)methanol, NMR is used to elucidate the proton and carbon environments, confirm the connectivity of the atoms, and, for its derivatives, determine stereochemistry.

¹H NMR Analysis for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their local electronic environments within a molecule. For this compound (C₅H₅ClN₂O), the spectrum is expected to show signals corresponding to the pyrimidine (B1678525) ring protons, the methylene (B1212753) (-CH₂-) group, and the hydroxyl (-OH) proton.

Based on the structure, the following proton signals are anticipated:

Pyrimidine Protons (H-5 and H-6): The two protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. The proton at position 6 (H-6), being adjacent to a nitrogen atom, would likely resonate at a lower field (higher ppm) than the proton at position 5 (H-5).

Methylene Protons (-CH₂OH): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet, or as a doublet if coupling to the hydroxyl proton is observed.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also couple with the adjacent methylene protons to form a triplet.

While specific, experimentally verified ¹H NMR data for the parent compound is not consistently published in readily accessible literature, analysis of a derivative, (2-(2-(methoxymethyl)phenyl)pyrimidin-4-yl)methanol , provides insight into the spectral characteristics. A US patent publication reports the following data for this derivative, although some inconsistencies in the reported data are noted.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Derivative) |

| 8.79 | Doublet (d) | 5.0 | Pyrimidine H-6 |

| 7.20 | Doublet (d) | 5.2 | Pyrimidine H-5 |

| 4.82 | Doublet (d) | 5.1 | -CH₂OH |

| 3.70 | Triplet (t) | 5.1 | -OH |

| 7.98 - 7.43 | Multiplets | - | Phenyl Protons |

| 4.83 | Singlet (s) | - | Phenyl-CH₂-O |

| 3.35 | Singlet (s) | - | -OCH₃ |

| Table 1: ¹H NMR Data for (2-(2-(methoxymethyl)phenyl)pyrimidin-4-yl)methanol as reported in US Patent 2019/55264A1. ambeed.com |

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides direct information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The expected ¹³C NMR signals are:

C-2: The carbon atom bonded to the chlorine atom and two nitrogen atoms is expected to be significantly downfield due to the strong deshielding effects.

C-4 and C-6: These carbons in the pyrimidine ring, bonded to nitrogen, will also appear at a lower field than the C-5 carbon.

C-5: This carbon atom will be the most upfield of the ring carbons.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group will resonate in the typical range for sp³-hybridized carbons bonded to an oxygen atom.

As with ¹H NMR, specific experimental data for the parent compound is scarce. The table below outlines the expected chemical shift regions for the carbon atoms in this compound.

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C-2 (C-Cl) | 160 - 165 |

| C-4 (C-CH₂OH) | 165 - 170 |

| C-6 | 155 - 160 |

| C-5 | 115 - 120 |

| -CH₂OH | 60 - 65 |

| Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). researchgate.net120.27.244 In this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the H-5 and H-6 protons of the pyrimidine ring, confirming their adjacent relationship. 120.27.244 A correlation between the methylene (-CH₂) and hydroxyl (-OH) protons might also be observed, depending on the experimental conditions. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would show a cross-peak between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methylene proton signal with the methylene carbon signal. nih.gov This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). nih.govgoogle.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. google.com For instance, the methylene protons (-CH₂) would show a two-bond correlation to C-4 and a three-bond correlation to C-5. The H-5 proton would show correlations to C-4 and C-6, while the H-6 proton would show correlations to C-2, C-4, and C-5. These correlations would unequivocally confirm the substitution pattern of the pyrimidine ring.

Advanced NMR Methodologies for Stereochemical Determination

For the achiral parent compound, this compound, stereochemical determination is not applicable. However, for chiral derivatives, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) are critical. NOE experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of substituents in complex three-dimensional structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₅H₅ClN₂O. The predicted monoisotopic mass for this formula is 144.00903 Da. An HRMS experiment would be expected to yield a measured mass that corresponds very closely to this calculated value, thereby confirming the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak at [M+2] that is approximately one-third the intensity of the main [M] peak, due to the natural abundance of the ³⁷Cl isotope.

Predicted HRMS data for various adducts of the compound further aids in its identification.

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.01631 |

| [M+Na]⁺ | 166.99825 |

| [M-H]⁻ | 143.00175 |

| Table 3: Predicted m/z values for common adducts of this compound. |

This exact mass data, combined with the structural insights from NMR spectroscopy, provides a comprehensive and definitive characterization of this compound and its derivatives.

Fragmentation Patterns and Structural Information from MS/MS

While detailed experimental MS/MS studies on this compound are not extensively documented in the literature, the fragmentation behavior can be predicted based on its chemical structure and established principles of mass spectrometry. In tandem mass spectrometry (MS/MS), the molecular ion ([M]+•), which has a mass-to-charge ratio (m/z) of 144 for the ³⁵Cl isotope and 146 for the ³⁷Cl isotope, is selected and subjected to collision-induced dissociation (CID). This process induces fragmentation, and the resulting fragment ions provide a wealth of structural information.

The fragmentation of the parent dication of 2-chloropyrimidine (B141910) has been studied, revealing a rich variety of fragments extending from atomic ions like H⁺, C⁺, N⁺, and Cl⁺ up to the parent ion itself. researchgate.net The fragmentation pathways are influenced by the energy deposited in the molecule, suggesting that bond cleavage is dependent on both the energy and intramolecular reactivity. researchgate.net

For this compound, several key fragmentation pathways are anticipated:

Loss of the Hydroxymethyl Radical: A common fragmentation for benzylic-type alcohols is the cleavage of the C-C bond adjacent to the ring. This would result in the loss of a hydroxymethyl radical (•CH₂OH), leading to a fragment ion with m/z 113/115.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (•Cl), producing a fragment at m/z 109.

Loss of Water: Dehydration, involving the loss of a water molecule (H₂O) from the molecular ion, could occur, yielding a fragment at m/z 126/128.

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the methanol (B129727) group, resulting in a fragment at m/z 114/116, which would have the same nominal mass as 2-chloropyrimidine.

Ring Cleavage: Following initial losses, the pyrimidine ring itself can fragment. This complex process can involve the loss of small molecules like HCN, leading to a variety of smaller cationic fragments. Insights from studies on 2-chloropyrimidine suggest that upon ionization, the molecule has a strong propensity for dissociation. researchgate.net

A table of predicted major fragment ions is presented below.

Table 1: Predicted MS/MS Fragmentation Ions for this compound

| Predicted Fragment Ion | m/z (³⁵Cl/³⁷Cl) | Neutral Loss | Formula of Lost Fragment |

|---|---|---|---|

| [C₄H₂N₂Cl]⁺ | 113/115 | •CH₂OH | 31 |

| [C₅H₅N₂O]⁺ | 109 | •Cl | 35/37 |

| [C₅H₃ClN₂]⁺• | 126/128 | H₂O | 18 |

This data is predicted based on chemical principles, as specific experimental data for this compound is not widely published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the methanol substituent.

The vibrational spectrum of this compound can be dissected into contributions from its constituent parts. Studies on various pyrimidine derivatives show characteristic frequencies for the heterocyclic ring system. researchgate.netphyschemres.org

Methanol Group (–CH₂OH): The most distinct feature of the alcohol group is the O-H stretching vibration. Due to hydrogen bonding in the solid state or in concentrated solutions, this band is expected to be strong and broad, appearing in the region of 3400–3200 cm⁻¹. The C-H stretching vibrations of the methylene (CH₂) group will appear just below 3000 cm⁻¹. The C-O stretching vibration is typically found in the 1200–1000 cm⁻¹ range.

Pyrimidine Ring: The aromatic-like pyrimidine ring exhibits several characteristic vibrations. C-H stretching vibrations from the hydrogens attached to the ring are expected just above 3000 cm⁻¹. The ring itself has characteristic stretching vibrations for C=C and C=N bonds, which are typically observed in the 1600–1400 cm⁻¹ region. researchgate.net

Chloro Substituent (–Cl): The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region of the spectrum, typically around 800–600 cm⁻¹. For some chloro-pyrimidine derivatives, this has been noted at approximately 700 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands is provided in the table below.

Table 2: Predicted Characteristic IR Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group/Structural Unit | Expected Intensity |

|---|---|---|---|

| 3400–3200 | O–H stretch | Methanol (H-bonded) | Strong, Broad |

| 3100–3000 | C–H stretch | Pyrimidine Ring | Medium to Weak |

| 2980–2850 | C–H stretch | Methylene (–CH₂) | Medium |

| 1590–1550 | C=N stretch | Pyrimidine Ring | Medium to Strong |

| 1570–1400 | C=C stretch (ring skeletal) | Pyrimidine Ring | Medium to Strong |

| ~1050 | C–O stretch | Methanol | Strong |

This data is predicted based on established group frequencies and data from related pyrimidine derivatives. researchgate.netphyschemres.org

Hydrogen bonding has a profound and readily observable effect on the IR spectrum, particularly on the O-H stretching vibration of the methanol group. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharp, relatively weak band around 3600 cm⁻¹. However, in the solid state or as a pure liquid, this compound is expected to exhibit significant intermolecular hydrogen bonding, where the hydroxyl hydrogen interacts with the lone pair electrons on one of the nitrogen atoms of an adjacent pyrimidine ring (O-H···N).

This strong intermolecular interaction weakens the O-H bond, causing its stretching frequency to decrease (a red shift) and the absorption band to become much broader and more intense. Therefore, the presence of a strong, broad absorption band in the 3400–3200 cm⁻¹ region is a clear indication of hydrogen bonding.

Furthermore, studies on pyrimidine in aqueous solutions have shown that hydrogen bonding to the ring nitrogens can induce blue shifts (shifts to higher energy) in certain vibrational modes of the pyrimidine ring itself. nih.govacs.org This is attributed to charge transfer and polarization of the π-electron system upon complexation. nih.gov Thus, subtle shifts in the ring vibration frequencies (1600–1400 cm⁻¹) relative to a non-hydrogen-bonded model could also provide evidence of these interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound is a chromophore, meaning it absorbs light in the UV-Vis range. The absorption of UV light promotes electrons from a lower energy ground state to a higher energy excited state.

The electronic spectrum of pyrimidine and its derivatives is characterized by two main types of transitions:

π → π* Transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically high in energy (occur at shorter wavelengths) and have high molar absorptivity (strong absorptions). For pyrimidine itself, strong absorptions are seen in the vacuum UV region. rsc.org

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), specifically the lone pair electrons on the nitrogen atoms, to an anti-bonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are "forbidden" by symmetry rules, resulting in much lower molar absorptivity (weak absorptions). rsc.orgnih.gov For pyrimidine, a weak n → π* transition is observed around 3.85 eV (~322 nm). rsc.org

The chloro and hydroxymethyl groups act as auxochromes, which can modify the absorption characteristics of the pyrimidine chromophore. They can cause shifts in the wavelength of maximum absorption (λₘₐₓ) and changes in the molar absorptivity. The presence of these substituents on the conjugated pyrimidine system is likely to cause a bathochromic shift (shift to longer wavelengths) of both the π → π* and n → π* transitions compared to unsubstituted pyrimidine.

X-ray Crystallography for Solid-State Structure Determination

A successful analysis would yield a detailed model of the molecule, confirming the planarity of the pyrimidine ring and revealing the orientation of the hydroxymethyl and chloro substituents relative to the ring. This data serves as the ultimate benchmark for validating structures predicted by other spectroscopic methods or computational models.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves in a crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For this compound, several key interactions are expected to dictate the solid-state architecture:

Hydrogen Bonding: This is predicted to be the most significant intermolecular force. The hydroxyl group (–OH) is an excellent hydrogen bond donor, while the two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. It is highly probable that strong O-H···N hydrogen bonds form, linking molecules into chains, dimers, or more complex networks. This is a dominant interaction in the crystallization of many organic solids.

Other Weak Interactions: Weaker interactions, such as C-H···Cl, C-H···O, and C-H···π contacts, are also likely to be present, further stabilizing the three-dimensional packing arrangement.

The interplay of these directional forces—strong hydrogen bonds, broader π-stacking, and weaker van der Waals contacts—determines the final crystal packing, density, and polymorphism of the solid material.

Tautomeric Forms and Conformational Analysis in the Solid State

The solid-state structure of this compound is determined by the interplay of potential tautomeric forms of the pyrimidine ring and the conformational flexibility of the hydroxymethyl substituent. While direct crystallographic data for this compound is not extensively available in the literature, a comprehensive analysis can be constructed by examining related pyrimidine derivatives and fundamental structural principles.

Tautomeric Forms

Pyrimidine derivatives can exist in various tautomeric forms, primarily the keto-enol and amino-imino types, which arise from the migration of a proton. nih.govnih.gov For this compound, the pyrimidine ring itself does not possess amino or hydroxyl substituents that typically lead to common tautomerism. However, the presence of ring nitrogens allows for the possibility of protonation, which could lead to different tautomeric cations if the compound is crystallized from an acidic medium. In its neutral form, the canonical aromatic structure is expected to be the overwhelmingly dominant species in the solid state.

The stability of different tautomers is influenced by factors such as the polarity of the environment and substitution on the ring. mdpi.com Generally, for heteroaromatic compounds, the amino and keto forms are more stable under normal conditions in both the crystalline state and in aqueous solution. researchgate.net

Conformational Analysis in the Solid State

The conformational landscape of this compound in the solid state is primarily defined by the orientation of the hydroxymethyl group relative to the pyrimidine ring. This orientation can be described by the torsion angle around the C4-C(methanol) bond.

Studies on related 5-hydroxymethylpyrimidine derivatives provide significant insight into the likely conformation of the hydroxymethyl group. mdpi.com X-ray diffraction studies of several 5-hydroxymethyl-2-phenylpyrimidine derivatives have shown that the hydroxymethyl group typically adopts a gauche conformation with respect to the C4 atom of the pyrimidine ring. mdpi.com This is evidenced by the O1–C51–C5–C4 torsion angles observed in these structures. mdpi.com

For instance, in a series of 5-hydroxymethylpyrimidines, the hydroxyl moiety was found to be in a gauche conformation relative to the pyrimidine C4 atom. mdpi.com This conformation is often stabilized by intramolecular hydrogen bonds, where applicable. mdpi.com

The table below summarizes the conformational data for a series of related 5-hydroxymethylpyrimidine derivatives, which can be used to infer the probable conformation of this compound.

| Compound | O1–C51–C5–C4 Torsion Angle (°) | Conformation |

| 4-amino-5-hydroxymethyl-2-phenylpyrimidine (3c) | -53.9 (2) | gauche |

| 5-hydroxymethyl-2-phenyl-4-(propylamino)pyrimidine (3e) | 63.3 (2) | gauche |

| 4-(allylamino)-5-hydroxymethyl-2-phenylpyrimidine (3f) | 64.5 (2) | gauche |

| 5-hydroxymethyl-4-(isopropylamino)-2-phenylpyrimidine (3g) | -62.9 (2) | gauche |

| 4-(tert-butylamino)-5-hydroxymethyl-2-phenylpyrimidine (3h) | 49.0 (6) / 50 (2) / 49 (2) | gauche |

| Data sourced from a study on 5-hydroxymethylpyrimidines. mdpi.com |

Based on these findings, it is highly probable that the hydroxymethyl group of this compound also adopts a gauche conformation in the solid state. This conformation would minimize steric hindrance between the hydroxymethyl group and the adjacent atoms of the pyrimidine ring. The planarity of the pyrimidine ring itself is a common feature in such structures. mdpi.com The precise torsion angle and the packing in the crystal lattice would be further influenced by intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of this compound. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and energy of molecules. For pyrimidine derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-31+G(d,p) and 6-311++G(d,p), are employed to predict their structural parameters and vibrational frequencies. nih.govepstem.net These calculations are crucial for understanding the stability and preferred conformation of this compound. The optimized geometry provides the most stable arrangement of atoms in the molecule, which is essential for further computational analysis.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier molecular orbital theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For pyrimidine derivatives, HOMO-LUMO analysis helps to explain intramolecular charge transfer interactions, which are crucial for their biological activity. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

This table provides illustrative energy values for HOMO, LUMO, and the energy gap. Actual values would be obtained from specific DFT calculations for this compound.

Electrostatic Potential Maps (MESP) for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. These maps help identify sites susceptible to electrophilic and nucleophilic attack. For instance, in a related compound, 4-methyl anilinium phenolsulfonate, the negative regions were found over the SO3 and OH groups, indicating them as likely sites for electrophilic attack, while positive regions were located over protons. researchgate.net For this compound, an MEP analysis would reveal the electron-rich nitrogen atoms in the pyrimidine ring and the electronegative chlorine atom as potential sites for interaction.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. arxiv.orgornl.gov These simulations can provide insights into the conformational flexibility of this compound and the influence of solvent molecules on its structure and behavior. By simulating the molecule in a solvent like water or methanol, researchers can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and interactions. arxiv.orgnih.gov For example, MD simulations of methanol-water mixtures have shown the formation of extended hydrogen-bonded networks, which can influence the properties of dissolved molecules. arxiv.org Such simulations are crucial for understanding how this compound would behave in a biological environment, which is predominantly aqueous.

Docking Studies and Ligand-Receptor Interactions (if applicable to broader pyrimidine context)

While specific docking studies for this compound may not be widely published, the broader context of pyrimidine derivatives reveals their significance in medicinal chemistry, often investigated through molecular docking. mdpi.comtandfonline.comremedypublications.com Docking simulations are used to predict how a small molecule (ligand), such as a pyrimidine derivative, might bind to a larger molecule, typically a protein receptor. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Models

The derivation of Structure-Activity Relationships (SAR) through computational models is a fundamental aspect of modern drug discovery. It involves identifying the key structural features of a molecule that are responsible for its biological activity. For a compound like this compound, this would involve a systematic in-silico evaluation of how modifications to its structure affect its potential interactions with a biological target.

Computational techniques such as molecular docking are instrumental in elucidating SAR. For instance, in studies on pyrimidine derivatives targeting various protein kinases, molecular docking has revealed critical hydrogen bond interactions and hydrophobic contacts within the ATP-binding site. nih.gov For this compound, the chlorine atom at the 2-position, the methanol group at the 4-position, and the nitrogen atoms within the pyrimidine ring are all potential points of interaction.

A hypothetical SAR study on this compound and its analogs could involve the following computational steps:

Target Identification and Preparation: Identifying a potential biological target (e.g., a protein kinase, a dehydrogenase) and preparing its 3D structure for docking.

Ligand Preparation: Generating the 3D structure of this compound and a series of its virtual analogs with varied substituents.

Molecular Docking: Docking the series of compounds into the active site of the target protein to predict their binding modes and affinities.

Analysis of Interactions: Analyzing the docking results to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) that contribute to binding. For example, the methanol group could act as a hydrogen bond donor or acceptor, while the chloropyrimidine core could engage in pi-stacking or other non-covalent interactions.

Through such an approach, a qualitative SAR can be established. For example, replacing the chloro group with bulkier or more electron-donating/withdrawing groups would likely alter the binding affinity, providing insights into the steric and electronic requirements of the target's binding pocket. Similarly, modifying the methanol group could probe the importance of hydrogen bonding at that position.

A review of SAR studies on various pyrimidine derivatives highlights common themes. For instance, in a series of 2,4-diamino-pyrimidine anti-malarials, the nature and position of urea (B33335) substituents were found to be critical for activity, with 3-substituted ureas showing better performance. nih.gov Computational modeling predicted that these urea groups form key hydrogen bond interactions with acidic residues in the target enzyme. nih.gov This demonstrates how computational models can rationalize observed SAR and guide further chemical synthesis.

Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs Targeting a Kinase

| Compound | R1 (at C2) | R2 (at C4) | Predicted Binding Affinity (-logKi) | Key Predicted Interactions |

| This compound | Cl | CH₂OH | 6.5 | H-bond with hinge region via pyrimidine N1; H-bond from CH₂OH to gatekeeper residue |

| Analog 1 | F | CH₂OH | 6.2 | Weaker interaction with hydrophobic pocket compared to Cl |

| Analog 2 | CH₃ | CH₂OH | 5.8 | Potential steric clash in chloro-binding pocket |

| Analog 3 | Cl | COOH | 7.1 | Additional H-bond/ionic interaction from COOH with catalytic loop |

| Analog 4 | Cl | CH₂OCH₃ | 6.4 | Loss of H-bond donor capability from the side chain |

This table is for illustrative purposes and based on general principles of kinase inhibitor SAR.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling represents a step beyond the qualitative nature of SAR by establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This allows for the prediction of the activity of novel compounds before they are synthesized.

The development of a predictive QSAR model for this compound and its analogs would involve several key stages:

Data Set Collection: A dataset of pyrimidine derivatives with experimentally determined biological activities against a specific target would be required. mdpi.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. scirp.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a mathematical equation is generated that correlates the descriptors with the biological activity. nih.govscirp.org For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model (R² = 0.998) was more powerful in predicting activity than a linear MLR model (R² = 0.889), indicating complex structure-activity relationships. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For example, a QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a model with good predictive ability (R² = 0.958), highlighting the importance of autocorrelated descriptors in enzyme inhibition. acs.org Such a model could be used to predict the alkaline phosphatase inhibitory activity of this compound if it were to be considered for such an application.

Table 2: Example of Descriptors Used in QSAR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity and ability to cross cell membranes |

| Topological | Wiener Index | Molecular branching and connectivity |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities |

A validated QSAR model is a powerful tool for the optimization of molecular design. By inputting the descriptors of a virtual compound into the QSAR equation, its biological activity can be predicted without the need for synthesis and testing. This allows for the rapid screening of large virtual libraries of compounds and the prioritization of those with the highest predicted activity.

For instance, if a QSAR model for a particular biological activity indicated that a lower dipole moment and a higher molar refractivity at the 4-position of the pyrimidine ring are beneficial, medicinal chemists could design new analogs of this compound that possess these desired properties. This in-silico optimization process can significantly reduce the time and cost associated with drug discovery.

Studies on diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors have successfully used 3D-QSAR models to design novel analogs with potentially higher predicted activity. mdpi.com The contour maps generated from these models provide a visual representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, thus guiding the rational design of more potent inhibitors. mdpi.com

In a hypothetical scenario for this compound, a QSAR model might reveal that increasing the hydrophobicity of the substituent at the 4-position while maintaining a hydrogen bond donor capability would enhance its activity. This could lead to the design of analogs where the methanol group is replaced by longer-chain hydroxyalkyl groups. The QSAR model would then be used to predict the activity of these new designs, allowing for a data-driven approach to lead optimization.

Conclusion

Conventional Synthetic Approaches to this compound

Conventional methods typically rely on well-established, multi-step sequences starting from common pyrimidine (B1678525) precursors. The key transformation is the reduction of a carbonyl group at the 4-position of the pyrimidine ring.

The most common and logical synthetic route to this compound involves the reduction of a more oxidized precursor, namely methyl 2-chloropyrimidine-4-carboxylate. This ester is commercially available or can be prepared from its corresponding carboxylic acid.

A typical multi-step sequence is as follows:

Oxidation: The synthesis can begin with a readily available starting material like 2-chloro-4-methylpyrimidine (B15830). The methyl group is oxidized to a carboxylic acid using a suitable oxidizing agent, such as selenium dioxide, to yield 2-chloropyrimidine-4-carboxylic acid. guidechem.com

Esterification: The resulting carboxylic acid is then converted to its methyl ester, methyl 2-chloropyrimidine-4-carboxylate. This is often achieved through reaction with methanol (B129727) in the presence of an acid catalyst or by conversion to an acid chloride with thionyl chloride or oxalyl chloride, followed by quenching with methanol.

Reduction: The final and critical step is the reduction of the ester functionality to a primary alcohol. This transformation is typically accomplished using powerful stoichiometric hydride reducing agents. chemistrysteps.comquimicaorganica.org The ester is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and treated with a reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures to afford the target compound, this compound. chemistrysteps.com

This pathway provides a reliable method for accessing the target molecule, leveraging standard organic transformations.

The choice of reducing agent and reaction conditions for the final ester-to-alcohol reduction is critical for achieving high yields and purity. The primary challenge lies in selectively reducing the ester group without affecting the chlorine substituent on the pyrimidine ring, as over-reduction or dehalogenation can occur. oregonstate.edu

Key parameters for optimization include the reducing agent, solvent, temperature, and reaction time.

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. mdpi.com It readily reduces esters to primary alcohols. The reaction is typically performed in ethereal solvents like THF or diethyl ether at temperatures ranging from 0 °C to reflux. udg.edu Due to its high reactivity, careful control of stoichiometry and temperature is necessary to minimize side reactions.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is another potent reducing agent, but it can sometimes offer better selectivity, especially at low temperatures. Reactions are commonly run in solvents like THF, toluene, or hexane (B92381) at temperatures as low as -78 °C. At these low temperatures, it is possible to stop the reduction of an ester at the aldehyde stage, though allowing the reaction to warm will typically lead to the primary alcohol.

The optimization of these reactions involves a careful balance. Lower temperatures generally improve selectivity and reduce the risk of dehalogenation but may lead to longer reaction times or incomplete conversion. Screening different hydride reagents and precisely controlling the reaction temperature are key strategies for maximizing the yield of this compound.

Table 1: Comparison of Conventional Reducing Agents for Ester Reduction

| Reducing Agent | Typical Solvents | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to Reflux | Highly reactive, potent, requires excess for full reduction, risk of over-reduction. chemistrysteps.commdpi.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Tetrahydrofuran (THF), Toluene, Hexane | -78 °C to Room Temperature | Strong reducing agent, can offer higher selectivity at low temperatures. chemistrysteps.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature to Reflux | Generally too mild to reduce esters, but reactivity can be enhanced with additives. |

Advanced and Green Chemistry Syntheses of this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of pyrimidine derivatives, offering advanced alternatives to conventional methods.

The use of stoichiometric metal hydrides generates significant amounts of waste, making catalytic methods a highly attractive green alternative. Catalytic hydrogenation is a powerful reduction technique, but its application for chloropyrimidines is challenging due to the risk of catalytic hydrodehalogenation, where the chlorine atom is reductively removed. oregonstate.edu

Advanced catalytic systems that can selectively reduce esters in the presence of sensitive functional groups are an area of active research.

Transition Metal Catalysis: Homogeneous catalysts based on transition metals like ruthenium and osmium have been developed for the efficient and selective hydrogenation of esters to alcohols under molecular hydrogen. udg.edu These catalysts operate under neutral or basic conditions and can offer high selectivity, avoiding the harsh workups associated with metal hydrides.

Zirconium Catalysis: Zirconocene-based catalysts, in combination with hydrosilanes, have been shown to facilitate the semi-reduction of esters. chemrxiv.org While often aimed at producing aldehydes, this methodology demonstrates the potential of early transition metals in ester transformations under milder, catalytic conditions.

The development of a catalytic system that is tolerant of the chloro-substituent on the pyrimidine ring would represent a significant advancement in the synthesis of this compound.

To improve reaction efficiency and safety, modern techniques such as microwave irradiation and continuous flow chemistry are being implemented.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. For the synthesis of pyrimidine precursors, microwave-assisted methods have been shown to reduce reaction times from hours to minutes while often improving yields compared to conventional heating. This technique is particularly beneficial for steps like the formation of the pyrimidine ring or nucleophilic substitution reactions.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, especially for highly exothermic reactions or when using hazardous reagents like LiAlH₄. rsc.org Performing the ester reduction in a flow reactor allows for precise control over temperature and reaction time by modulating flow rates and reactor dimensions. This minimizes the accumulation of large quantities of reactive intermediates, leading to a safer process with potentially higher yields and purity. colab.wsvapourtec.com A hypothetical flow setup would involve pumping streams of the ester and the reducing agent to a mixing point, followed by passage through a temperature-controlled reaction coil before an in-line quench.

A truly sustainable synthesis aims to minimize environmental impact by using renewable feedstocks, mild reaction conditions, and biocatalysis.

Biocatalysis: The use of enzymes or whole-cell systems offers a green route for chemical transformations. Biocatalytic reduction of ketones and esters is a well-established field, providing access to chiral alcohols with high enantioselectivity under mild, aqueous conditions. rsc.org Specifically, whole cells of fungi have been shown to reduce carboxylic acids and their esters directly to primary alcohols. polimi.it Applying a biocatalyst, such as a specific reductase enzyme or a microorganism, to the reduction of methyl 2-chloropyrimidine-4-carboxylate could provide a highly sustainable and environmentally friendly pathway to this compound, eliminating the need for harsh chemical reagents and organic solvents.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound presents two primary challenges: the regioselective functionalization of the pyrimidine ring and the chemoselective transformation of a functional group at the C4 position into a methanol moiety without affecting the labile 2-chloro substituent.

Control of Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution. When starting with multiply halogenated pyrimidines, such as 2,4-dichloropyrimidine (B19661), the inherent reactivity differences between the halogenated positions can be exploited to achieve regioselectivity. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position. This differential reactivity is a cornerstone for the selective introduction of substituents.

Microwave-assisted Suzuki-Miyaura cross-coupling reactions have been shown to be effective for the regioselective functionalization of 2,4-dichloropyrimidines. mdpi.com For instance, the coupling of 2,4-dichloropyrimidine with aryl or heteroaryl boronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate proceeds preferentially at the C4 position. mdpi.com This selectivity is attributed to the higher electron deficiency at the C4 carbon. While this method introduces a carbon-carbon bond, similar principles of regioselectivity apply to the introduction of other functional groups necessary for the subsequent formation of the methanol moiety.

Table 1: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Product (4-substituted) | Selectivity |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 2-Chloro-4-phenylpyrimidine | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | High |

This table illustrates the general principle of C4-selectivity in cross-coupling reactions of 2,4-dichloropyrimidines, a key concept for controlling the substitution pattern.

Purification and Isolation Techniques for this compound

The final stage of the synthesis involves the purification of the target compound to remove unreacted starting materials, by-products, and catalysts. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Separations

Column chromatography is a widely used method for the purification of pyrimidine derivatives. The choice of stationary and mobile phases is crucial for achieving good separation. For moderately polar compounds like this compound, silica (B1680970) gel is a common choice for the stationary phase.

The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the proportion of the polar solvent is gradually increased, can be effective in separating the desired product from impurities with different polarities. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the separation and for identifying the fractions containing the pure product.

Crystallization Methods and Polymorphism Studies

Recrystallization is a powerful technique for the final purification of solid compounds and can also be used to obtain a specific polymorphic form. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Commonly used solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, as well as mixtures thereof. reddit.comresearchgate.net For compounds like this compound, a solvent pair such as methanol/water or heptane/ethyl acetate could be effective. reddit.com The compound is dissolved in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then the "bad" solvent (in which it is less soluble) is added dropwise until turbidity is observed, followed by slow cooling to induce crystallization.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical industry. While specific polymorphism studies on this compound are not widely reported in public literature, it is a phenomenon that should be considered, as different polymorphs can exhibit different physical properties such as melting point, solubility, and stability. Characterization of the crystalline form can be carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 3: Common Solvents for Recrystallization

| Solvent System | Type |

| Ethanol/Water | Solvent Pair |

| Heptane/Ethyl Acetate | Solvent Pair |

| Isopropanol | Single Solvent |

| Methanol | Single Solvent |

This table provides examples of solvent systems that could be suitable for the recrystallization of this compound based on general organic chemistry principles and literature on similar compounds.

Applications and Emerging Research Areas of 2 Chloropyrimidin 4 Yl Methanol Derivatives

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on (2-Chloropyrimidin-4-yl)methanol allows for its facile incorporation into larger, more complex molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functionalities. wikipedia.org This reactivity is central to its role as a precursor in various fields of chemical synthesis.

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. tandfonline.comnih.gov this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov Its utility is documented in patent literature, highlighting its role in the development of next-generation pharmaceuticals. For instance, it has been used as a starting material in the synthesis of inhibitors for critical cancer-related kinases such as Pim kinases and Mitogen-activated protein kinase-activated protein kinase 2 (MK2). google.com

The synthesis of these complex inhibitors often involves the strategic displacement of the chloro group on the pyrimidine ring. Below is a table summarizing examples of its application in the synthesis of kinase inhibitors as described in patent literature.

| Target Kinase | Intermediate | Final Compound Class | Patent Reference |

| Pim Kinase | This compound | Pyridineamine compounds | WO2016196244A1 |

| MK2 Kinase | (2,4-dichloropyrimidin-5-yl)methanol* | Thieno[3,2-f]quinolin-8-one derivatives | US9458175B2 google.com |

Note: The synthesis started from a related dichlorinated pyrimidine methanol (B129727), demonstrating the utility of the chloropyrimidine methanol scaffold.

These examples underscore the instrumental role of this compound and its close derivatives as foundational molecules in the drug discovery pipeline, enabling the construction of potent and selective kinase inhibitors. The adaptability of the pyrimidine core allows for the fine-tuning of pharmacological properties, a key aspect in modern drug design. nih.gov

Beyond pharmaceuticals, the pyrimidine ring is a vital component in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. growingscience.comorientjchem.org The structural diversity offered by pyrimidine derivatives allows for the creation of compounds with specific biological activities against agricultural pests and diseases. researchgate.net For example, the pyrimidine core is found in herbicides that target enzymes like acetyl-CoA carboxylase (ACCase). researchgate.net While direct applications of this compound in commercial agrochemicals are not extensively documented in public literature, its nature as a functionalized pyrimidine building block suggests its potential as an intermediate for creating novel active ingredients in this sector. growingscience.comrsc.org

In material science, pyrimidine derivatives are explored for their unique electronic and optical properties. nih.gov The nitrogen atoms in the pyrimidine ring can influence the electron density and coordination properties of the molecule, making pyrimidine-based materials suitable for various applications. rsc.org The development of new materials often relies on the availability of versatile building blocks, and functionalized pyrimidines like this compound could serve as valuable synthons in the creation of novel polymers and organic functional materials. rsc.org

Advanced Functional Materials Development